In Vitro Screening of 5-(3,5-Dimethylphenoxy)pentanoic Acid
In Vitro Screening of 5-(3,5-Dimethylphenoxy)pentanoic Acid
This guide outlines a comprehensive in vitro screening strategy for 5-(3,5-Dimethylphenoxy)pentanoic acid , a compound belonging to the phenoxyalkanoic acid class.
Based on its chemical structure—a lipophilic dimethyl-substituted phenyl ring linked by an ether bond to a pentanoic acid tail—this molecule shares significant pharmacophoric overlap with two major therapeutic classes: Fibrates (PPAR agonists) used in dyslipidemia and Antisickling Agents (allosteric hemoglobin effectors).
The following screening cascade is designed to deconvolute its biological activity, focusing on these high-probability targets while assessing drug-like properties.
A Dual-Target Technical Guide
Compound Identity & Pharmacophoric Analysis
-
Chemical Class: Phenoxyalkanoic Acid / Ether-linked Fatty Acid Analog.
-
Structural Analogs:
-
Gemfibrozil: 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (PPAR
agonist). -
Antisickling Phenoxy Acids: 5-(2,4-dimethylphenoxy)pentanoic acid (HbS polymerization inhibitor).
-
-
Key Liability: The absence of
-methylation (unlike Gemfibrozil) suggests susceptibility to rapid -oxidation. This must be addressed in the ADME phase.
Phase I: Physicochemical & Pre-Screening
Before biological engagement, the compound's behavior in aqueous buffers must be validated to prevent false negatives due to precipitation.
A. Solubility Profiling
Phenoxy acids are lipophilic (LogP ~3–4).
-
Protocol: Kinetic solubility assay in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).
-
Criterion: If solubility < 10
M, formulation with cyclodextrins (HP- -CD) or micronization is required for cellular assays.
B. Vehicle Compatibility
-
Primary Vehicle: DMSO (Dimethyl sulfoxide).
-
Constraint: Final DMSO concentration must be
0.1% for Hemoglobin assays (to prevent protein denaturation) and 0.5% for Nuclear Receptor assays.
Phase II: Primary Pharmacological Screening (The "Dual-Track")
Because this scaffold is privileged for both nuclear receptors and hemoglobin binding, a parallel screening approach is recommended.
Track A: Metabolic Modulation (PPAR Agonism)
Hypothesis: The compound mimics fatty acids, activating Peroxisome Proliferator-Activated Receptors (PPARs).[1][2]
1. Nuclear Receptor Transactivation Assay (Reporter Gene)
-
System: HEK293 or CHO cells transiently transfected with:
-
Expression plasmid for human PPAR
, PPAR , or PPAR . -
PPRE-Luciferase reporter (Peroxisome Proliferator Response Element).
-
-
Controls:
-
Positive: GW7647 (PPAR
), Rosiglitazone (PPAR ), GW501516 (PPAR ). -
Negative: Vehicle (DMSO).
-
-
Readout: Luminescence (RLU). Calculate
and .
2. Cofactor Recruitment Assay (TR-FRET)
-
Purpose: To verify direct ligand binding versus indirect activation.
-
Method: Time-Resolved Fluorescence Resonance Energy Transfer.
-
Donor: Terbium-labeled anti-GST antibody (binds GST-PPAR-LBD).
-
Acceptor: Fluorescein-labeled Co-activator peptide (e.g., PGC-1
).
-
-
Logic: Ligand binding induces a conformational change in PPAR, recruiting the co-activator and increasing the FRET signal.
Track B: Hemoglobin Allostery (Antisickling)
Hypothesis: The phenoxy acid binds to the central water cavity of Hemoglobin, stabilizing the R-state (oxy) or preventing S-state polymerization.
1. Oxygen Equilibrium Curve (OEC) Shift
-
System: Purified human Hemoglobin A (HbA) or Sickle Hemoglobin (HbS) lysate.
-
Method: Hemox-Analyzer (TCS Scientific).
-
Protocol:
-
Incubate Hb (50
M heme) with compound (0.5 – 2 mM) for 30 min at 37°C. -
Record deoxygenation curve.
-
-
Readout:
(partial pressure of at 50% saturation).-
Left Shift (Lower
): Increases affinity (potential antisickling).[3] -
Right Shift (Higher
): Increases delivery (potential hypoxic aid).
-
2. HbS Polymerization Inhibition [3][4]
-
System: High-concentration HbS lysate (approx. 30 g/dL) in high molarity phosphate buffer (1.8 M).
-
Trigger: Temperature jump from 0°C to 37°C or deoxygenation with sodium dithionite.
-
Readout: Turbidity measurement at 700 nm.
-
Metric: Delay time (
) prior to polymerization onset.
Phase III: Functional Efficacy (Cellular Models)
| Assay | Cell Type | Readout | Relevance |
| Adipogenesis | 3T3-L1 Preadipocytes | Lipid accumulation (Oil Red O), Gene expression (aP2, CD36) | Confirms functional PPAR |
| Fatty Acid Oxidation | HepG2 Hepatocytes | Confirms functional PPAR | |
| Sickling Reversal | RBCs from SCD Patients (SS genotype) | Morphology count (Sickle vs. Discoid) under hypoxia (2% | Confirms membrane-permeable antisickling efficacy. |
Phase IV: ADME-Tox & Stability
This specific isomer lacks the
1. Metabolic Stability (Microsomal vs. Mitochondrial)
-
Protocol: Incubate with Human Liver Microsomes (HLM) and S9 fraction (containing mitochondria).
-
Cofactors: NADPH (for P450s) and CoA/NAD+ (for
-oxidation). -
Analysis: LC-MS/MS monitoring of parent depletion and metabolite formation (e.g., chain-shortened phenoxy acetic acid).
2. hERG Channel Inhibition
-
Method: Automated Patch Clamp (e.g., QPatch).
-
Risk: Phenoxy acids can block
current. -
Threshold:
M is desirable.
Visualization: Screening Workflow
Caption: Decision tree for screening 5-(3,5-Dimethylphenoxy)pentanoic acid, splitting into metabolic (PPAR) and hematologic (Hb) pathways.
References
-
Abraham, D. J., et al. (1984). Design, synthesis, and testing of potential antisickling agents.[5] 4. Structure-activity relationships of benzyloxy and phenoxy acids. Journal of Medicinal Chemistry, 27(8), 967-978.[5] Link
-
Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry, 43(4), 527-550. Link
-
Eaton, W. A., & Hofrichter, J. (1990). Sickle cell hemoglobin polymerization. Advances in Protein Chemistry, 40, 63-279. Link
-
Issemann, I., & Green, S. (1990). Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators. Nature, 347, 645-650. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbms.unilag.ng [jbms.unilag.ng]
- 4. Design, synthesis, and testing of potential antisickling agents. 6. Rheologic studies with active phenoxy and benzyloxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and testing of potential antisickling agents. 4. Structure-activity relationships of benzyloxy and phenoxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
